6-Nitroquinolin-2-amine
Overview
Description
6-Nitroquinolin-2-amine is an organic compound with the molecular formula C9H7N3O2 It is a derivative of quinoline, characterized by the presence of a nitro group at the sixth position and an amine group at the second position of the quinoline ring
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-Nitroquinolin-2-amine are not fully understood due to limited research. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the presence of other molecules .
Cellular Effects
Some quinoline amines have shown anticancer properties, suggesting that this compound may also influence cell function . It could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroquinolin-2-amine typically involves the nitration of quinoline derivatives followed by amination. One common method includes the nitration of quinoline to form 6-nitroquinoline, which is then subjected to reduction and subsequent amination to yield this compound. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and reducing agents such as iron powder or tin chloride for the reduction step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Industrial methods also focus on minimizing waste and improving the safety of the chemical processes involved.
Chemical Reactions Analysis
Types of Reactions: 6-Nitroquinolin-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic medium.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed:
Reduction: 6-Aminoquinolin-2-amine.
Substitution: Various alkylated or acylated derivatives.
Oxidation: Quinoline N-oxides.
Scientific Research Applications
6-Nitroquinolin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Nitroquinolin-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the amine group can form hydrogen bonds with target molecules, enhancing its binding affinity.
Comparison with Similar Compounds
Quinoline: The parent compound, lacking the nitro and amine groups.
6-Nitroquinoline: Similar structure but without the amine group.
2-Aminoquinoline: Similar structure but without the nitro group.
Uniqueness: 6-Nitroquinolin-2-amine is unique due to the presence of both nitro and amine groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
6-nitroquinolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-9-4-1-6-5-7(12(13)14)2-3-8(6)11-9/h1-5H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWOBEUJEJNYOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)N)C=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475715 | |
Record name | 6-nitroquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49609-07-6 | |
Record name | 6-nitroquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-nitroquinolin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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